molecular formula C19H21FN2O4S B4798389 N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4798389
M. Wt: 392.4 g/mol
InChI Key: KWWHAFZBUUKYQF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzamide derivatives have biological activity and are used as pharmaceuticals. For example, some benzamides are used as antipsychotics, while others have antineoplastic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activity, optimization of its synthesis, and investigation of its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-fluoroaniline to yield N-(2-fluorophenyl)-4-methoxybenzamide.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the benzamide intermediate with piperidine and a sulfonyl chloride reagent under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure with a bromine atom instead of fluorine.

    N-(2-methylphenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(2-fluorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-17-10-9-14(19(23)21-16-8-4-3-7-15(16)20)13-18(17)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWHAFZBUUKYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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